molecular formula C22H22O8 B11974714 beta-Peltatin A CAS No. 299431-00-8

beta-Peltatin A

Cat. No.: B11974714
CAS No.: 299431-00-8
M. Wt: 414.4 g/mol
InChI Key: HLBPOYVRLSXWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Peltatin A is a naturally occurring lignan lactone first isolated from Podophyllum peltatum and related species such as Thujopsis dolabrata and Calocedrus decurrens . Its molecular formula is C₂₂H₂₂O₈, with a molecular weight of 414.4 g/mol . Structurally, it is a methyl ether derivative of alpha-peltatin, where the phenolic hydroxyl group at the 4-position of the 3,4,5-trimethoxyphenyl substituent is replaced by a methoxy group .

This compound exhibits antimitotic and antineoplastic activities, primarily through microtubule inhibition, akin to podophyllotoxin . It is a solid at room temperature (melting point: 234°C) and is sparingly soluble in water but dissolves in DMSO, ethanol, or DMF .

Properties

IUPAC Name

4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-25-14-5-10(6-15(26-2)20(14)27-3)17-12-7-16-21(30-9-29-16)19(23)13(12)4-11-8-28-22(24)18(11)17/h5-7,11,17-18,23H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBPOYVRLSXWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871732
Record name 5,8,8a,9-Tetrahydro-10-hydroxy-5-(3,4,5-trimethoxyphenyl)furo[3′,4′:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299431-00-8
Record name 5,8,8a,9-Tetrahydro-10-hydroxy-5-(3,4,5-trimethoxyphenyl)furo[3′,4′:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Enzymatic Methylation at Position 6

The most well-characterized reaction of β-peltatin A is its methylation catalyzed by S-adenosyl-L-methionine:β-peltatin 6-O-methyltransferase (SAM:β-peltatin 6-OMT). This enzyme transfers a methyl group from SAM to the hydroxyl group at position 6 of β-peltatin A, forming β-peltatin-A methyl ether (6-methoxy-β-peltatin).

Key Reaction Parameters:

ParameterValueSource
Substrate (β-peltatin)Kₘ = 40 µM
Substrate (SAM)Kₘ = 15 µM
pH Optimum7.7
Temperature Optimum40°C
InhibitorsMn²⁺, Fe³⁺, Zn²⁺, S-adenosylhomocysteine

This reaction is critical in the biosynthetic pathway toward 6-methoxypodophyllotoxin, a compound with antitumor properties . Substrate inhibition occurs at high β-peltatin concentrations (>50 µM) .

Oxidation to 6-Methoxypodophyllotoxin

β-Peltatin-A methyl ether undergoes oxidation, likely mediated by cytochrome P450 enzymes or peroxidases, to form 6-methoxypodophyllotoxin. This step involves the introduction of an epoxide group at the C7-C8 position of the lignan skeleton.

Proposed Reaction Pathway :

β-Peltatin-A methyl ether+O2+reduced electron acceptor6-methoxypodophyllotoxin+H2O+oxidized electron acceptor\text{β-Peltatin-A methyl ether} + \text{O}_2 + \text{reduced electron acceptor} \rightarrow \text{6-methoxypodophyllotoxin} + \text{H}_2\text{O} + \text{oxidized electron acceptor}

The electron acceptor and specific enzyme remain unidentified, but the reaction is inferred from metabolic profiling in Linum nodiflorum cell cultures .

Substrate Specificity and Inhibition

β-Peltatin 6-OMT exhibits strict specificity:

  • Accepted Substrates : Only β-peltatin and its derivatives with a free hydroxyl at position 6 .

  • Rejected Substrates : Caffeic acid, other lignans (e.g., podophyllotoxin, deoxypodophyllotoxin) .

Metal Ion Effects :

IonEffect on Activity
Mn²⁺Strong inhibition
Fe³⁺/Fe²⁺Strong inhibition
Mg²⁺No effect

Biosynthetic Context in Linum Species

In Linum nodiflorum cell cultures:

  • Peak SAM:β-peltatin 6-OMT activity occurs on day 7, correlating with maximal 6-methoxypodophyllotoxin accumulation (days 7–12) .

  • Lignan production is influenced by 2,4-D concentration in growth media, suggesting transcriptional regulation of biosynthetic genes .

Structural Insights and Synthetic Analogues

While β-peltatin A itself is not heavily modified synthetically, its methylated derivative (6-methoxy-β-peltatin) has inspired analogues:

  • B-Ring Modifications : Ester/ether derivatives of β-peltatin showed reduced cytotoxicity compared to parent compounds .

  • Cytotoxic Mechanisms : The free-rotating B-ring and C7-C8 epoxide in oxidized derivatives are critical for tubulin binding and topoisomerase-II inhibition .

Kinetic and Thermodynamic Data

PropertyValueSource
ΔG° of Methylation (estimated)+75.57 kcal/mol
Molecular Weight (Product)428.44 Da

Unresolved Questions

  • Oxidase Identity : The enzyme catalyzing the oxidation of β-peltatin-A methyl ether remains uncharacterized .

  • Regulatory Mechanisms : How SAM:β-peltatin 6-OMT activity is coordinated with other biosynthetic steps in lignan production .

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Bioactivity Highlights
This compound C₂₂H₂₂O₈ 414.4 4-methoxy-3,5-dimethoxyphenyl substituent Microtubule inhibition, antineoplastic
Alpha-Peltatin C₂₁H₂₀O₈ 400.4 4-hydroxy-3,5-dimethoxyphenyl substituent Stronger cytotoxicity than this compound
Podophyllotoxin C₂₂H₂₂O₈ 414.4 Unmethylated 4-hydroxy group Clinical use (e.g., etoposide precursor)
This compound Methyl Ether C₂₃H₂₄O₈ 428.4 Additional methyl group at 5-position Enhanced lipophilicity
Guattegaumerine C₃₆H₃₈N₂O₆ 594.7 Bisbenzylisoquinoline scaffold Antimitotic via non-tubulin pathways

Research Findings and Structure-Activity Relationships (SAR)

Cytotoxicity and Resistance

  • This compound and alpha-peltatin show cross-resistance in podophyllotoxin-resistant (PodR) cell lines, indicating overlapping binding sites on tubulin .
  • Methylation of the hydroxyl group (alpha → beta-peltatin) reduces potency by ~30% in in vitro cytotoxicity assays .

Solubility and Bioavailability

  • This compound’s methyl ether group improves stability compared to alpha-peltatin but reduces water solubility .
  • Glycosylation (e.g., beta-peltatin glucopyranoside) enhances aqueous solubility but diminishes cytotoxicity .

Q & A

Q. What established methods are recommended for isolating beta-Peltatin A from natural sources?

this compound is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography or HPLC. Key steps include optimizing solvent polarity to enhance yield and purity. Structural confirmation requires tandem techniques like NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for structural characterization and purity assessment of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and HRMS are essential for structural elucidation. Purity is validated using reversed-phase HPLC with UV detection. Quantification can be achieved via calibration curves using authenticated standards .

Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?

Cytotoxicity assays (e.g., MTT or SRB) in cancer cell lines, apoptosis detection via flow cytometry, and enzyme inhibition studies (e.g., tubulin polymerization assays) are standard. Ensure cell line authentication and include positive controls (e.g., paclitaxel) to validate experimental conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cytotoxic IC50 values of this compound across studies?

Discrepancies often arise from variations in cell culture conditions (e.g., passage number, media composition), assay protocols (e.g., incubation time), or compound solubility. To address this:

  • Standardize protocols using guidelines like MISEV (for extracellular vesicles).
  • Perform dose-response curves with replicates.
  • Report solvent controls (e.g., DMSO effects) .

Q. What strategies optimize the total synthesis of this compound to improve yield and stereochemical fidelity?

Key approaches include:

  • Protecting group strategies for hydroxyl and ketone functionalities.
  • Stereoselective synthesis via Sharpless epoxidation or enzymatic catalysis.
  • Real-time monitoring using LC-MS to isolate intermediates .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound analogs?

Use a modular synthesis approach to systematically modify functional groups (e.g., esterification of hydroxyl groups). Pair synthetic modifications with bioactivity assays (e.g., tubulin inhibition) and computational docking studies to correlate structural changes with activity .

Q. What methodological challenges arise when assessing this compound’s bioavailability and pharmacokinetics in preclinical models?

Challenges include poor aqueous solubility and metabolic instability. Strategies:

  • Use nanoformulations (e.g., liposomes) to enhance solubility.
  • Conduct LC-MS/MS pharmacokinetic studies with isotopically labeled compounds.
  • Validate in vivo models using positive controls (e.g., docetaxel) .

Q. How can systematic reviews on this compound’s mechanisms of action avoid bias in literature selection?

Follow PRISMA guidelines:

  • Search multiple databases (PubMed, Web of Science, Embase) with controlled vocabulary (e.g., MeSH terms).
  • Apply inclusion/exclusion criteria (e.g., peer-reviewed studies with dose-response data).
  • Assess study quality via tools like ROBINS-I for bias risk .

Methodological Frameworks

  • For experimental design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to define hypotheses .
  • For data interpretation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.